molecular formula C10H9ClO2 B2582442 6-Chloro-2-methoxy-2,3-dihydroinden-1-one CAS No. 2490432-08-9

6-Chloro-2-methoxy-2,3-dihydroinden-1-one

Cat. No. B2582442
CAS RN: 2490432-08-9
M. Wt: 196.63
InChI Key: GCSPXADYWNDENA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 6-Chloro-2-methoxy-2,3-dihydroinden-1-one is 1S/C10H9ClO2/c1-13-9-4-6-2-3-7(11)5-8(6)10(9)12/h2-3,5,9H,4H2,1H3 . This indicates the presence of a chlorine atom at the 6th position and a methoxy group at the 2nd position of the indenone ring.

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chemical Characterization and Synthesis

Chemical compounds with structures similar to 6-Chloro-2-methoxy-2,3-dihydroinden-1-one have been synthesized and characterized to understand their properties and potential applications. For instance, the synthesis and characterization of zinc(II) complexes derived from related methoxy-containing compounds have been studied, indicating the interest in metal-organic frameworks and coordination chemistry for applications ranging from catalysis to materials science (Xiao Han et al., 2006).

Pharmacological Research

Compounds with methoxy groups and complex structures, similar to this compound, have been investigated for their biological activity, including as melatonin receptor agonists and antagonists. This research is crucial for developing new therapeutic agents targeting sleep disorders, depression, and other conditions related to melatonin regulation (Rüdiger Faust et al., 2000).

Materials Science

In materials science, the thermal and spectral behavior of complexes involving chloro and methoxy substituents has been examined. Studies on lanthanides(III) and yttrium complexes reveal insights into their thermal stability and magnetic properties, which are fundamental for developing new materials with specific magnetic or electronic properties (W. Ferenc & B. Bocian, 2000).

Organic Chemistry and Catalysis

The exploration of methoxy-substituted compounds in organic chemistry, including their role in catalysis and organic synthesis, underscores their versatility. Such compounds participate in various chemical reactions, offering pathways to synthesize novel organic molecules with potential applications in drug development, agrochemicals, and more (K. Afarinkia et al., 2004).

Environmental Science

Research into the environmental fate and transformation of chloro and methoxy containing pesticides sheds light on the ecological impact and degradation pathways of these chemicals. Understanding their metabolism is crucial for assessing their safety and environmental persistence (S. Coleman et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

6-chloro-2-methoxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-9-4-6-2-3-7(11)5-8(6)10(9)12/h2-3,5,9H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSPXADYWNDENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2=C(C1=O)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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